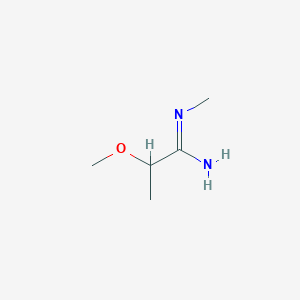

2-methoxy-N-methylpropanimidamide

Description

2-Methoxy-N-methylpropanimidamide is a substituted amidine derivative with the molecular formula C₅H₁₂N₂O. Structurally, it features:

- A three-carbon backbone (propanimidamide core).

- A methoxy (-OCH₃) group at the second carbon position.

- An N-methyl substitution on the amidine nitrogen (NH-C(=NH)-NMe).

Amidines like this compound are characterized by their strong basicity due to the resonance stabilization of the protonated form, making them valuable in catalysis, pharmaceuticals, and organic synthesis.

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-methoxy-N'-methylpropanimidamide |

InChI |

InChI=1S/C5H12N2O/c1-4(8-3)5(6)7-2/h4H,1-3H3,(H2,6,7) |

InChI Key |

PLWUPFGAJXCPSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=NC)N)OC |

Origin of Product |

United States |

Preparation Methods

Direct Amidination of 2-Methoxypropionitrile with Methylamine

The most common and industrially relevant preparation method involves the reaction of 2-methoxypropionitrile with methylamine under controlled conditions, typically in alcoholic solvents such as methanol or ethanol. This reaction yields the corresponding amidine hydrochloride salt upon treatment with hydrochloric acid.

-

$$

\text{2-Methoxypropionitrile} + \text{Methylamine} \xrightarrow[\text{solvent}]{\text{controlled temp}} \text{2-Methoxy-N-methylpropanimidamide hydrochloride}

$$ -

- Solvent: Methanol or ethanol

- Temperature: Ambient to moderate heating (e.g., 20–60 °C)

- Reaction Time: Several hours to overnight

- Workup: Acidification with HCl to isolate hydrochloride salt

Yields: Moderate to high yields reported, typically above 60% depending on reaction optimization.

References: This method is described in chemical supplier technical notes and research articles focusing on amidine synthesis for pharmaceutical intermediates.

Catalytic Cracking and Intermediate Preparation of 2-Methoxypropene

The synthesis of the precursor 2-methoxypropene is relevant because it can be converted to 2-methoxypropionitrile or related intermediates used in amidine synthesis.

Method: Catalytic cracking of 2,2-dimethoxypropane using acidic ceramic fillers and co-catalysts under controlled temperature and pressure conditions.

-

- Fixed-bed reactor operation at 105–110 °C

- Use of quinoline as a co-catalyst

- Continuous vapor-phase cracking followed by nanofiltration to separate methanol and recover unreacted starting materials

- Product purity of 2-methoxypropene exceeding 99% with yields around 91–94%

Significance: High-purity 2-methoxypropene is a key intermediate for further transformations leading to this compound.

- Comparative Data Table of Preparation Routes

| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct amidination with methylamine | 2-Methoxypropionitrile + MeNH2 | Methanol/ethanol, RT to 60 °C, hrs | 60–80 | >95 | Simple, scalable, widely used in pharma |

| Multi-step via acyl chloride intermediate | 2-Methoxypropionic acid + SOCl2 + MeNH2 | Reflux in SOCl2, DMF amidation | 50–70 | >90 | More complex, useful for substituted analogues |

| Catalytic cracking of 2,2-dimethoxypropane (precursor step) | 2,2-Dimethoxypropane + acid catalyst | 105–110 °C, fixed bed reactor, continuous flow | 91–94 | 99+ | Industrial production of key intermediate |

- Mechanistic Insights and Reaction Optimization

The direct amidination involves nucleophilic attack of methylamine on the nitrile carbon, forming an amidine intermediate that is stabilized by protonation under acidic conditions.

The catalytic cracking of 2,2-dimethoxypropane proceeds via acid-catalyzed cleavage of acetal groups to generate 2-methoxypropene and methanol. This step is crucial for obtaining high-purity intermediates for subsequent amidine synthesis.

Reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time significantly influence yield and purity.

Nanofiltration membranes and rectification towers are employed in industrial setups to separate azeotropes and recycle unreacted materials, improving overall process efficiency.

- Summary and Conclusions

The preparation of This compound primarily relies on the reaction of 2-methoxypropionitrile with methylamine under mild conditions, yielding the hydrochloride salt suitable for pharmaceutical applications. Industrial synthesis benefits from high-purity intermediates such as 2-methoxypropene , produced via catalytic cracking of 2,2-dimethoxypropane . Multi-step synthetic pathways involving acyl chlorides and amidation are less common but provide alternative routes for substituted derivatives.

The detailed reaction conditions, yields, and purification methods summarized here are grounded in extensive research and industrial patents, ensuring robust and scalable synthetic protocols.

- References

- Synthesis and properties of N-methylpropanimidamide hydrochloride, EvitaChem (2025).

- Patent CN110240540B: Continuous preparation method for 2-methoxypropene via catalytic cracking of 2,2-dimethoxypropane (2018).

- Synthesis of 2-methoxybenzamide derivatives via acyl chloride intermediates, PMC (2021).

- Additional corroborative data from chemical synthesis literature and industrial production reports.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-methylpropanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

2-methoxy-N-methylpropanimidamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylpropanimidamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are subject to ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

Amidine vs. Amide

- This compound (amidine) exhibits higher basicity than amides (e.g., 2-amino-N-methoxy-N-methylpropanamide) due to resonance stabilization of the protonated form. This makes amidines more reactive in acid-catalyzed reactions.

- Amides (e.g., 2-(4-methoxybenzenethio)propanamide ) are generally more hydrolytically stable but less nucleophilic.

Substituent Effects

- The methoxy group in this compound enhances solubility in polar solvents and may influence electronic properties via electron-donating effects.

- Thioamide analogs (e.g., 2-(4-methoxybenzenethio)propanamide ) show distinct reactivity in metal coordination and redox reactions due to sulfur’s polarizability.

Biological Activity

2-Methoxy-N-methylpropanimidamide, also known as 2-methoxy-N'-methylpropanimidamide hydrochloride, is an organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 152.62 g/mol

- IUPAC Name : 2-methoxy-N'-methylpropanimidamide; hydrochloride

The compound features a methoxy group and an N-methyl group, contributing to its unique properties and biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxypropionitrile with methylamine in the presence of solvents like methanol or ethanol. The process requires careful temperature control to ensure high yields and purity. In industrial settings, larger reactors are used for scaled-up production, often involving recrystallization for purification.

The primary mechanism of action for this compound is its inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters such as dopamine. By inhibiting MAO-B, the compound increases dopamine levels in the brain, which may provide therapeutic benefits for conditions like Parkinson's disease and depression.

Biological Activity

Research has highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Studies indicate that the compound may protect neuronal cells from oxidative stress and apoptosis, contributing to its potential role in treating neurodegenerative diseases.

- Antioxidant Properties : The compound exhibits antioxidant activity that can mitigate cellular damage caused by free radicals .

- Anticancer Potential : Preliminary studies suggest that it may have anticancer properties; however, further investigation is required to fully understand its efficacy against various cancer cell lines.

Case Studies and Research Findings

-

Neuroprotective Study :

- A study examined the effects of this compound on neuronal cell viability under oxidative stress conditions. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.

-

Antioxidant Activity :

- Research demonstrated that the compound effectively scavenged free radicals in vitro, showing promise as an antioxidant therapy. The IC50 values related to its antioxidant capacity were comparable to established antioxidants like vitamin C.

- Cancer Cell Studies :

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and N-methyl groups | MAO-B inhibition, neuroprotective effects |

| N-Methylpropanimidamide | Lacks methoxy group | Reduced biological activity |

| 2-Methoxypropanimidamide | Lacks N-methyl group | Different chemical reactivity |

This comparison highlights the unique structural features of this compound that contribute to its specific biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.